molecular formula C26H23N3O B2849727 3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866349-65-7

3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2849727
CAS No.: 866349-65-7
M. Wt: 393.49
InChI Key: XFKSMJSMAVUZCH-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazoloquinoline core substituted with a 3,4-dimethylphenyl group at position 3 and a 4-methoxyphenylmethyl moiety at position 5. The compound’s 3,4-dimethylphenyl group enhances lipophilicity, while the 4-methoxyphenylmethyl substituent may improve solubility and metabolic stability. Its molecular formula is C27H25N3O2 (MW: 423.51 g/mol), as confirmed by screening data .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c1-17-8-11-20(14-18(17)2)25-23-16-29(15-19-9-12-21(30-3)13-10-19)24-7-5-4-6-22(24)26(23)28-27-25/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKSMJSMAVUZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3,4-Dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, interactions with various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazoloquinoline framework. Its molecular formula is C22H24N2OC_{22}H_{24}N_{2}O with a molecular weight of approximately 348.44 g/mol. The unique arrangement of functional groups contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrazoloquinoline exhibit significant anticancer properties. A related compound, 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C5), demonstrated potent inhibitory effects against the epidermal growth factor receptor (EGFR) with an IC₅₀ value of 0.07 μM, comparable to the standard drug erlotinib . This suggests that similar compounds may also possess significant anticancer activity.

The anticancer effects are attributed to the inhibition of key signaling pathways involved in tumor growth and proliferation. For example, docking studies have shown that these compounds can effectively bind to the active site of EGFR, disrupting its function and leading to reduced cell proliferation in cancer cell lines such as MCF-7 .

Study 1: Antiproliferative Effects

A study investigating the antiproliferative activity of various pyrazole derivatives found that certain compounds exhibited IC₅₀ values as low as 0.08 μM against MCF-7 breast cancer cells. This highlights the potential of pyrazolo[4,3-c]quinoline derivatives in cancer therapy .

Study 2: Inhibition of Kinases

Another research effort focused on the synthesis and evaluation of pyrazolo[4,3-e][1,2,4]triazine derivatives for their anticancer activity against human cancer cell lines. These compounds demonstrated significant inhibition against CDK2/E and Abl kinases, which are critical in cell cycle regulation and cancer progression .

Biological Activity Table

Activity Target IC₅₀ (μM) Reference
EGFR InhibitionHuman Cancer Cells (MCF-7)0.07
AntiproliferativeMCF-7 Cells0.08
Kinase InhibitionCDK2/ENot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents on the phenyl rings and the benzyl group, influencing electronic properties, solubility, and bioactivity.

Table 1: Structural Comparison of Pyrazoloquinoline Derivatives
Compound Name Substituents Molecular Formula Key Features Reference
Target Compound 3-(3,4-Dimethylphenyl), 5-[(4-Methoxyphenyl)methyl] C27H25N3O2 Balanced lipophilicity/solubility; potential EGFR inhibition
3-(3,4-Dimethylphenyl)-5-(4-Fluorobenzyl)-... 3-(3,4-Dimethylphenyl), 5-(4-Fluorobenzyl) + dihydrodioxino ring C28H24FN3O2 Electron-withdrawing fluorine; increased rigidity
8-Methyl-5-(4-Methylbenzyl)-3-phenyl-5H-... 3-Phenyl, 5-(4-Methylbenzyl) C26H23N3 Methyl groups enhance lipophilicity; unoptimized solubility
3-(4-Ethoxyphenyl)-7,8-dimethoxy-5-[(3-... 3-(4-Ethoxyphenyl), 5-(3-Methoxybenzyl), 7,8-dimethoxy C28H27N3O4 Multiple alkoxy groups improve solubility; metabolic stability uncertain
5-[(4-Chlorophenyl)methyl]-7,8-dimethoxy-... 5-(4-Chlorobenzyl), 3-(4-Methoxyphenyl), 7,8-dimethoxy C27H22ClN3O3 Chlorine enhances reactivity; potential antifungal activity
Table 2: Pharmacological Activity Comparison
Compound Type Key Substituents Biological Activity (IC50/ED50) Reference
Target Compound (Pyrazoloquinoline) 3,4-Dimethylphenyl, 4-Methoxybenzyl EGFR inhibition (predicted)
C5 (Pyrazole) 3,4-Dimethylphenyl, 4-Methoxyphenyl EGFR: 0.07 μM
3-(3-Nitrophenyl)-5-(4-Methoxy...) Isoxazole 3-Nitrophenyl, 4-Methoxyphenyl F. oxysporum ED50: 4.6 mg/L

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating Groups: Methoxy and methyl groups (e.g., in the target compound) enhance solubility and membrane permeability compared to electron-withdrawing substituents (e.g., Cl, NO2) .
  • Rigidity vs.
  • Substituent Positioning : Ortho- vs. para-methoxy groups (e.g., in ) significantly alter electronic effects and steric interactions .

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